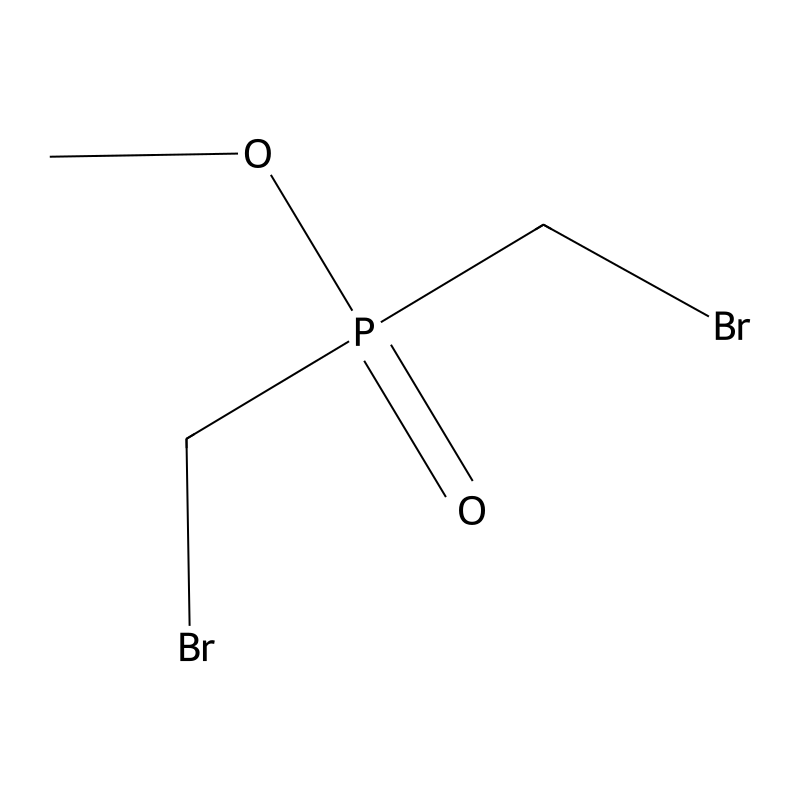

Methyl bis(bromomethyl)phosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl bis(bromomethyl)phosphinate is an organophosphorus compound characterized by its unique structure, which includes a phosphinate group and two bromomethyl substituents. This compound is notable for its potential applications in various fields, including organic synthesis and biological studies. The phosphinate functional group, denoted as , is known for its reactivity and ability to form stable complexes with metal ions, making it a candidate for diverse

Additionally, the compound can participate in coupling reactions where the phosphinate moiety acts as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions expand the versatility of methyl bis(bromomethyl)phosphinate in synthetic organic chemistry.

Research into the biological activity of methyl bis(bromomethyl)phosphinate is limited but suggests potential antimicrobial properties. Compounds with phosphinate groups often exhibit biological activities due to their ability to interact with biological macromolecules. Studies indicate that phosphinates may inhibit certain enzymes or disrupt cellular processes, making them subjects of interest in drug discovery and development.

The synthesis of methyl bis(bromomethyl)phosphinate typically involves the bromination of methyl phosphinate or related derivatives. Common methods include:

- Bromination of Methyl Phosphinate: This method involves treating methyl phosphinate with bromine under controlled conditions to achieve selective bromination at the methylene positions.

- Using Bromomethyl Phosphonates: Starting from commercially available bromomethyl phosphonates, further modifications can yield methyl bis(bromomethyl)phosphinate through nucleophilic substitutions or coupling reactions.

These methods allow for the efficient production of this compound while maintaining high yields and purity.

Methyl bis(bromomethyl)phosphinate has several applications:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organophosphorus compounds.

- Pharmaceuticals: Due to its potential biological activity, it may be explored as a lead compound in drug development.

- Agricultural Chemicals: The compound's properties might be harnessed in developing new pesticides or herbicides.

Interaction studies involving methyl bis(bromomethyl)phosphinate focus on its reactivity with various biological targets. Preliminary studies indicate that this compound can interact with enzymes and receptors, potentially affecting their activity. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications.

Methyl bis(bromomethyl)phosphinate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Phosphonate | Contains a single phosphonate group | Less reactive than bis(bromomethyl) variant |

| Bis(2-bromoethyl) Phosphonate | Two bromoalkyl groups | Higher steric hindrance compared to methyl variant |

| Methyl Bis(Phosphate) | Contains phosphate groups instead | Generally more stable than phosphinates |

| Ethyl Bis(bromomethyl) Phosphinate | Similar structure but with ethyl groups | Different alkyl chain influences reactivity |

Methyl bis(bromomethyl)phosphinate stands out due to its dual bromomethyl substituents, enhancing its reactivity compared to other compounds in this category.